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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1233471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Jaconine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their

significant biological activities, including hepatotoxicity. This technical guide provides a

comprehensive overview of the chemical structure of Jaconine, alongside available

physicochemical data. It further details experimental protocols for the isolation and analysis of

this compound and explores its potential mechanism of action based on the current

understanding of pyrrolizidine alkaloid toxicology. This document aims to serve as a

foundational resource for researchers engaged in natural product chemistry, toxicology, and

drug development.

Chemical Structure and Properties
Jaconine is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine

base, retronecine, esterified with a dicarboxylic acid, jaconecic acid.
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Property Value Citation

Molecular Formula C₁₈H₂₆ClNO₆ [1]

Molecular Weight 387.86 g/mol [2]

CAS Registry Number 480-75-1 [1][2]

IUPAC Name

(1R,4R,6R,7R,17R)-4-[(1R)-1-

chloroethyl]-4,7-dihydroxy-6,7-

dimethyl-2,9-dioxa-14-

azatricyclo[9.5.1.0¹⁴,¹⁷]heptade

c-11-ene-3,8-dione

[2]

InChI

InChI=1S/C18H26ClNO6/c1-

10-8-18(24,11(2)19)16(22)26-

13-5-7-20-6-4-12(14(13)20)9-

25-15(21)17(10,3)23/h4,10-

11,13-14,23-24H,5-9H2,1-

3H3/t10-,11-,13-,14-,17-,18+/m

1/s1

[2]

InChIKey
CKPJPJSVQMEGBC-

YLFNNMARSA-N
[2]

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O |[2] |

Physicochemical Properties

Property Value Citation

Physical Form Solid [3]

Storage Temperature -20°C [3]

Note: Specific experimental data for melting point and solubility of Jaconine are not readily

available in the reviewed literature. Much of the accessible data pertains to the related

compound, Jacobine.
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Experimental Protocols
Isolation of Jaconine from Senecio Species
The following protocol is a generalized procedure for the extraction and isolation of pyrrolizidine

alkaloids, including Jaconine, from plant material, based on established methodologies.

Materials:

Dried and powdered plant material (e.g., Senecio jacobaea or Senecio cannabifolius)

Methanol

Sulfuric acid (10%)

Zinc dust

Ammonia solution (25%)

Chloroform

Sodium sulfate (anhydrous)

Silica gel for column chromatography

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

Thin-layer chromatography (TLC) plates

Dragendorff's reagent

Procedure:

Extraction:

Macerate the dried and powdered plant material with methanol for 24 hours at room

temperature.
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Filter the extract and concentrate under reduced pressure to obtain a crude methanolic

extract.

Acid-Base Extraction:

Acidify the crude extract with 10% sulfuric acid to a pH of approximately 2.

Partition the acidified extract with chloroform to remove non-alkaloidal compounds.

Discard the chloroform layer.

To the acidic aqueous layer, add zinc dust and stir for several hours to reduce any N-

oxides to the free base alkaloids.

Filter the solution to remove the zinc dust.

Make the filtrate alkaline (pH ~9-10) with a 25% ammonia solution.

Extract the alkaline solution multiple times with chloroform.

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to

dryness to yield the crude alkaloid fraction.

Chromatographic Purification:

Subject the crude alkaloid fraction to column chromatography on silica gel.

Elute the column with a gradient of increasing polarity, starting with chloroform and

gradually adding methanol.

Monitor the fractions using TLC, spraying with Dragendorff's reagent to visualize the

alkaloid spots.

Combine fractions containing Jaconine (identified by comparison with a standard, if

available, or by subsequent spectroscopic analysis).

Further purify the Jaconine-containing fractions by repeated column chromatography or

preparative TLC until a pure compound is obtained.
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Determination of Jaconine by High-Performance Liquid
Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is adapted from the methodology described by Crews et al. (1997) for the

analysis of pyrrolizidine alkaloids in honey.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) system

Mass Spectrometer (MS) with an appropriate interface (e.g., electrospray ionization - ESI)

C18 reversed-phase HPLC column

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid

Ammonium formate

Ultrapure water

Jaconine standard (if available)

Procedure:

Sample Preparation (e.g., Honey):

Accurately weigh the honey sample and dissolve it in a suitable solvent (e.g., 50%

methanol in water).

Perform solid-phase extraction (SPE) on a C18 cartridge to clean up the sample and

concentrate the alkaloids.
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Wash the cartridge with water and then elute the alkaloids with methanol.

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS

analysis.

HPLC-MS Analysis:

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of

formic acid or ammonium formate to improve ionization.

Flow Rate: A typical flow rate for a standard analytical C18 column is 0.2-1.0 mL/min.

Injection Volume: 10-20 µL.

MS Detection: Operate the mass spectrometer in positive ion mode. Monitor for the

specific m/z of the protonated Jaconine molecule [M+H]⁺.

Quantification: Create a calibration curve using a series of known concentrations of a

Jaconine standard. Quantify the amount of Jaconine in the sample by comparing its peak

area to the calibration curve.

Biological Activity and Signaling Pathways
General Toxicity of Pyrrolizidine Alkaloids
Jaconine belongs to the class of pyrrolizidine alkaloids (PAs), which are well-documented for

their hepatotoxicity. The toxicity of PAs is primarily due to their metabolic activation in the liver

by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive

pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate

cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and

carcinogenicity.

Postulated Mechanism of Action for Jaconine
While specific studies on the signaling pathways directly modulated by Jaconine are limited,

the general mechanism of PA toxicity provides a framework for its likely mode of action. A key

aspect of PA-induced hepatotoxicity is the disruption of cellular redox balance and the depletion

of glutathione (GSH).
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Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity:
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Caption: Proposed metabolic activation and toxicity pathway of Jaconine.

Research suggests a common hepatotoxicity mechanism for toxic PAs involves the

interference with glutathione metabolism. Specifically, the reactive pyrrolic metabolites of PAs

may target and inhibit key enzymes in this pathway, such as Glutathione S-transferase A1

(GSTA1) and Glutathione Peroxidase 1 (GPX1).[4] This inhibition would lead to a buildup of

reactive oxygen species (ROS) and cellular damage.

Conclusion
Jaconine, a pyrrolizidine alkaloid, possesses a chemical structure that, upon metabolic

activation, leads to significant hepatotoxicity. While specific experimental data for Jaconine
remains somewhat limited and often conflated with its analogue, Jacobine, the established

knowledge of pyrrolizidine alkaloid toxicology provides a strong basis for understanding its

biological effects. Further research is warranted to fully elucidate the specific physicochemical

properties of Jaconine, refine its isolation and analytical protocols, and definitively map its

interactions with cellular signaling pathways. Such studies will be invaluable for a more

complete risk assessment and for exploring any potential therapeutic applications of this class

of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Biological Implications]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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